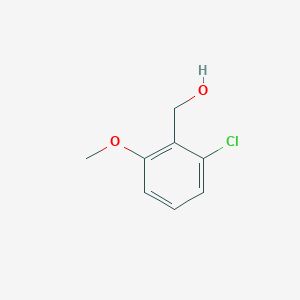

(2-Chloro-6-methoxyphenyl)methanol

Overview

Description

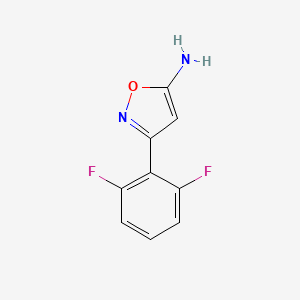

(2-Chloro-6-methoxyphenyl)methanol is a chemical compound with the CAS Number: 1038726-89-4 . It has a molecular weight of 172.61 and its IUPAC name is (2-chloro-6-methoxyphenyl)methanol .

Molecular Structure Analysis

The InChI code for (2-Chloro-6-methoxyphenyl)methanol is 1S/C8H9ClO2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4,10H,5H2,1H3 . This code provides a specific representation of the molecule’s structure.

Physical And Chemical Properties Analysis

(2-Chloro-6-methoxyphenyl)methanol is a solid . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the retrieved information.

Scientific Research Applications

Organic Synthesis Intermediates

(2-Chloro-6-methoxyphenyl)methanol: is often used as an intermediate in organic synthesis. Its unique chemical structure allows it to be a precursor for various organic compounds. For instance, it can undergo further chlorination, methylation, or coupling reactions to synthesize complex molecules for pharmaceuticals or agrochemicals .

Pharmaceutical Research

In the pharmaceutical industry, this compound can be utilized to develop new drug candidates. Its chloro- and methoxy- groups are common motifs in drug molecules, which can interact with biological targets to produce therapeutic effects. It may be involved in the synthesis of novel anti-inflammatory or anticancer agents .

Agrochemical Development

The chlorinated phenols, such as (2-Chloro-6-methoxyphenyl)methanol , are valuable in creating pesticides and herbicides. They can be transformed into active ingredients that control pests and weeds, contributing to increased agricultural productivity .

Material Science

This compound can serve as a building block in the synthesis of advanced materials. For example, it can be incorporated into polymers to impart specific properties like increased resistance to degradation or improved mechanical strength .

Dye and Pigment Production

(2-Chloro-6-methoxyphenyl)methanol: can be used to synthesize dyes and pigments. Its molecular structure allows for the attachment of various functional groups, leading to the creation of colorants with desired hues and stabilities for industrial applications .

Flavorings and Fragrances

In the flavor and fragrance industry, this compound’s methoxy group can contribute to the creation of aromatic compounds. It can be used to synthesize molecules that mimic natural scents or tastes, enhancing the sensory qualities of consumer products .

properties

IUPAC Name |

(2-chloro-6-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHQPIROAMKRZSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Chloro-6-methoxyphenyl)methanol | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Chlorophenyl)-2-[(5-methyl-1,3-thiazol-2-yl)thio]ethanone](/img/structure/B1414773.png)

![2-[(Pyridin-3-ylmethylamino)methyl]phenol](/img/structure/B1414779.png)

![2-[(5-Chloro-2-methoxyphenyl)amino]acetic acid](/img/structure/B1414782.png)

![3-{[(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)amino]methyl}benzonitrile](/img/structure/B1414788.png)

![N-[2-(difluoromethoxy)phenyl]-1-methylpiperidin-4-amine](/img/structure/B1414790.png)